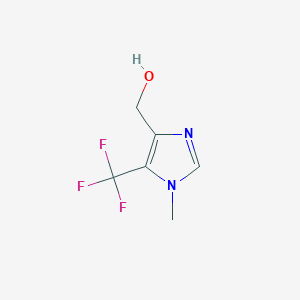
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
Übersicht
Beschreibung
“(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 180.13 .Wissenschaftliche Forschungsanwendungen
Methanol in Fuel Technology
Methanol plays a crucial role in fuel technology, particularly in the development of cleaner, more efficient fuel systems. For instance, methanol reforming processes, such as steam reforming, partial oxidation, and autothermal reforming, are vital for hydrogen production, which is pivotal for fuel cell applications. Copper-based catalysts are commonly used for their high activity and selectivity, although they face challenges like deactivation and stability which research aims to overcome by exploring alternative materials (Siek-Ting Yong et al., 2013; G. García et al., 2021).
Polymer Membranes for Fuel Purification
The use of polymer membranes, especially in the separation of methanol from methyl tert-butyl ether (MTBE) in fuel additive production, highlights the application of methanol in improving fuel performance and reducing emissions. Membrane methods like pervaporation have been identified as highly selective and efficient for the separation of organic mixtures, with materials such as poly(vinyl alcohol) and cellulose acetate showing promising transport properties (A. Pulyalina et al., 2020).
Methanol in Chemical Analysis and Synthesis
Methanol's role extends to analytical chemistry, where it serves as a critical solvent and reagent in various synthesis and analysis processes. For example, methanol is used in the synthesis of methyl formate through methods like direct esterification and carbonylation, showcasing its versatility and importance in industrial chemistry (L. Feng, 2000).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Wirkmechanismus
Target of Action
A structurally similar compound, 1-methyl-5-(trifluoromethyl)-1h-pyrazole, has been identified as a selective inhibitor of monoamine oxidase b (mao-b) . MAO-B is an enzyme that plays a crucial role in the breakdown of neurotransmitters in the brain, such as dopamine .
Mode of Action
If we consider the similar compound, it acts by inhibiting the mao-b enzyme, thereby preventing the breakdown of certain neurotransmitters and increasing their availability in the brain .
Biochemical Pathways
Inhibition of mao-b, as seen with the similar compound, would affect the metabolic pathways of neurotransmitters such as dopamine . This could lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.
Result of Action
Based on the action of the similar compound, one could expect an increase in the levels of certain neurotransmitters in the brain due to the inhibition of mao-b . This could potentially lead to changes in mood and cognitive function.
Eigenschaften
IUPAC Name |
[1-methyl-5-(trifluoromethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-10-4(2-12)5(11)6(7,8)9/h3,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCDGQIWGZRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





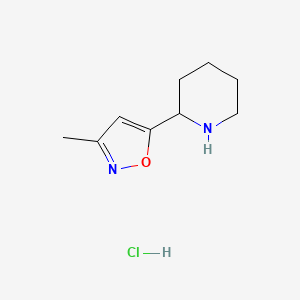



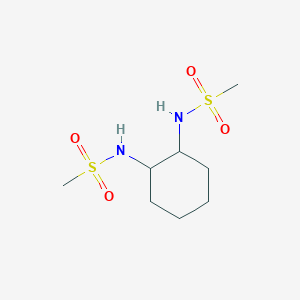
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)
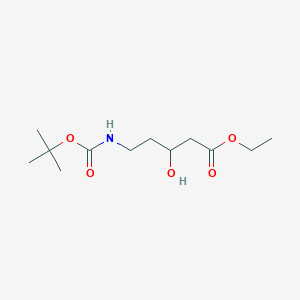

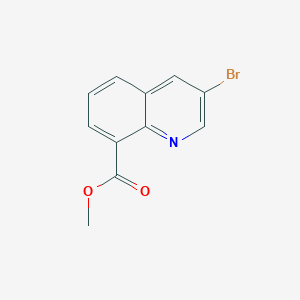

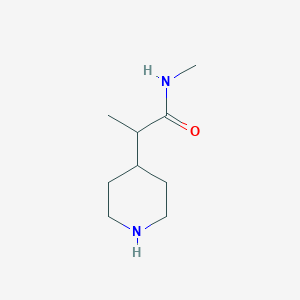
![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)